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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde

CAS No.: 65298-23-9

Cat. No.: B2474689 Get Quote

Executive Summary & Strategic Value
2-(2-Chlorophenoxy)acetaldehyde (CPA) is a versatile, albeit reactive, C2-building block

utilized in the synthesis of oxygen- and nitrogen-containing heterocycles. Structurally, it offers a

2-chlorophenoxy moiety—a privileged pharmacophore found in various agrochemicals and

pharmaceuticals (e.g., phenoxyherbicides, lipid-regulating agents)—linked to a highly reactive

aldehyde handle.

For the medicinal chemist, CPA serves two distinct synthetic roles:

The "Anchor" Role: In multicomponent reactions (MCRs), it introduces the 2-

chlorophenoxymethyl side chain, enhancing lipophilicity and metabolic stability.

The "Scaffold" Role: It acts as a direct precursor for fused bicyclic systems, most notably 7-

chlorobenzofurans, via intramolecular cyclodehydration.

Critical Handling Note: Like many

-aryloxy aldehydes, CPA is prone to self-polymerization and oxidation. Best practice dictates
storing it as its diethyl acetal precursor and unmasking the aldehyde in situ or immediately prior
to use.
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Chemical Profile & Handling
Property Data

IUPAC Name 2-(2-Chlorophenoxy)acetaldehyde

CAS No.
142676-59-1 (Free aldehyde); 15480-00-9

(Alcohol precursor)

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol

Physical State
Colorless to pale yellow oil (often supplied as

acetal)

Solubility
Soluble in DCM, THF, Toluene; sparingly soluble

in water.[1][2][3][4]

Stability
Low. Prone to oligomerization. Store at -20°C

under Argon.

Reaction Landscape & Retrosynthesis
The following diagram illustrates the divergent synthetic pathways accessible from CPA.
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Figure 1: Divergent synthetic utility of 2-(2-Chlorophenoxy)acetaldehyde in heterocyclic

chemistry.

Experimental Protocols
Protocol A: In Situ Generation from Acetal Precursor
Because the free aldehyde is unstable, this protocol describes its generation from 2-(2-
chlorophenoxy)acetaldehyde diethyl acetal. This is the recommended starting point for all

subsequent reactions.

Reagents:

2-(2-Chlorophenoxy)acetaldehyde diethyl acetal (10 mmol)

Trifluoroacetic acid (TFA) or HCl (1M)

Solvent: THF/Water (4:1)

Procedure:

Dissolution: Dissolve 10 mmol of the diethyl acetal in 20 mL of THF.

Hydrolysis: Add 5 mL of 1M HCl (or 10% TFA in water).

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the non-

polar acetal spot).

Workup (for non-acid sensitive downstream steps): Neutralize carefully with saturated

NaHCO₃. Extract with DCM (3 x 15 mL). Dry over MgSO₄ and concentrate in vacuo at low

temperature (<30°C).

Usage: Use the resulting crude oil immediately. Do not distill.

Protocol B: Synthesis of 7-Chlorobenzofuran
(Intramolecular Cyclization)
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This reaction leverages the electrophilicity of the aldehyde and the nucleophilicity of the

aromatic ring (activated by the ether oxygen) to close the furan ring.

Mechanism: Acid-mediated cyclodehydration via an oxocarbenium intermediate.

Reagents:

Freshly prepared 2-(2-Chlorophenoxy)acetaldehyde (5 mmol)

Polyphosphoric Acid (PPA) (~10 g) or Amberlyst-15 (2 g)

Solvent: Toluene (if using solid acid) or Neat (if using PPA)

Step-by-Step:

Preparation: Place 10 g of PPA in a round-bottom flask. Heat to 80°C to reduce viscosity.

Addition: Add the crude aldehyde (5 mmol) dropwise to the stirring PPA. Note: The reaction

is exothermic.

Cyclization: Stir at 100–110°C for 2 hours. The mixture will darken.[5]

Quenching: Cool to room temperature. Pour the mixture onto 50 g of crushed ice/water. Stir

vigorously until the PPA dissolves.

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via flash column chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 60–75%.

Visualization of Pathway:
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Figure 2: Mechanistic flow for the cyclodehydration of CPA to 7-chlorobenzofuran.

Protocol C: Ugi 4-Component Reaction (Peptidomimetic
Synthesis)
This protocol utilizes CPA as the carbonyl component to create highly substituted bis-amide

backbones.

Reagents:

Aldehyde: 2-(2-Chlorophenoxy)acetaldehyde (1.0 eq, ~1 mmol)

Amine: Benzylamine (1.0 eq)

Acid: Benzoic acid (1.0 eq)

Isocyanide: tert-Butyl isocyanide (1.0 eq)
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Solvent: Methanol (anhydrous)

Step-by-Step:

Imine Formation: In a 10 mL vial, dissolve the aldehyde (1 mmol) and benzylamine (1 mmol)

in 3 mL anhydrous Methanol. Stir for 30 minutes at RT to pre-form the imine (often visible by

slight color change).

Addition: Add Benzoic acid (1 mmol) followed immediately by tert-Butyl isocyanide (1 mmol).

Reaction: Stir the mixture at room temperature for 24 hours.

Workup: The product often precipitates. If so, filter and wash with cold methanol. If not,

evaporate the solvent.

Purification: Dissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.

Recrystallize from EtOH or purify via silica gel chromatography.

Data: The product will contain the characteristic 2-chlorophenoxymethyl motif linked to the

central glycine backbone.

Troubleshooting & Optimization (E-E-A-T)
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Issue Probable Cause Corrective Action

Low Yield (Protocol A) Aldehyde polymerization

Use the aldehyde immediately

after hydrolysis. Do not store

neat. Keep dilute in reaction

solvent.

Incomplete Cyclization

(Protocol B)
Insufficient acid strength

Switch from Amberlyst-15 to

PPA or Methanesulfonic acid

(MsOH). Ensure temperature

is >100°C.

Dark Tarry Product (Protocol

B)
Oxidation/Polymerization

Perform reaction under

Nitrogen atmosphere. Reduce

reaction time.

Side Products (Protocol C) Passerini reaction competition

Ensure the amine is added

before the acid and isocyanide

to favor imine formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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